1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea
説明
Role of Thiourea Scaffolds in Targeted Drug Design
Thiourea derivatives have emerged as privileged structures in medicinal chemistry due to their dual hydrogen-bond donor-acceptor capacity and metal-coordinating sulfur atom. These features enable precise interactions with enzymatic active sites, particularly those containing transition metals. For instance, thiourea-based inhibitors exhibit remarkable efficacy against urease, a nickel-dependent enzyme critical to the virulence of pathogens like Proteus mirabilis. In one study, ( E)-2-(1-phenylethylidene)hydrazine-1-carbothioamide demonstrated a dissociation constant ( K) of 0.39 μM against Sporosarcina pasteurii urease, outperforming conventional inhibitors like acetohydroxamic acid.
The structure-activity relationship (SAR) of thioureas reveals that electron-withdrawing substituents on aromatic rings enhance inhibitory potency. For example, incorporating a 4-methylbenzylidene group into a thiocarbohydrazone scaffold reduced the K value to 0.99 μM, likely due to improved hydrophobic interactions with the enzyme’s binding pocket. Similarly, quinoline-thiourea hybrids with methyl substituents exhibited 12-fold greater urease inhibition compared to unsubstituted analogs. These findings underscore the scaffold’s adaptability in optimizing drug-target interactions.
Table 1: Inhibitory Activity of Selected Thiourea Derivatives Against Bacterial Urease
| Compound | Target Enzyme | K (μM) | α Value |
|---|---|---|---|
| ( E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | S. pasteurii urease | 0.39 | 152.01 |
| 1-Benzyl-3-(4-(4-hydroxyphenyl)thiazol-2-yl)thiourea | P. mirabilis urease | 304 | N/A |
| Quinoline-thiourea hybrid 5c | H. pylori urease | 0.87 | 38.04 |
Strategic Importance of Piperazine Heterocycles in Bioactive Molecules
Piperazine, a saturated six-membered ring with two nitrogen atoms, serves as a cornerstone in drug design due to its favorable pharmacokinetic properties and conformational flexibility. Approximately 13% of top-selling pharmaceuticals between 2000–2020 contained piperazine motifs, including imatinib and sildenafil. The 4-ethylpiperazine moiety in the subject compound enhances solubility and bioavailability while enabling π-cation interactions with biological targets.
Structural analyses indicate that N-substituted piperazines improve blood-brain barrier penetration, making them valuable in neuropharmacology. For example, N-methylpiperazine derivatives of pyrimidine-thiophene hybrids demonstrated potent antibacterial activity against Staphylococcus aureus (MIC = 40 μg/mL). The ethyl group at the piperazine nitrogen in the subject compound likely reduces metabolic degradation, extending its plasma half-life.
Table 2: Piperazine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Piperazine Substitution |
|---|---|---|
| Imatinib | Antineoplastic | N1-methyl, N4-methyl |
| Sildenafil | Erectile Dysfunction | N1-methyl, N4-ethyl |
| Ciprofloxacin | Antibiotic | N1-cyclopropyl |
Synergistic Effects of Thiophene-Piperazine Hybrid Architectures
The integration of thiophene and piperazine moieties creates synergistic effects that enhance target affinity and selectivity. Thiophene’s electron-rich aromatic system facilitates π-π stacking with tyrosine residues in enzyme active sites, while its sulfur atom participates in hydrophobic interactions. In the subject compound, the thiophene ring is strategically positioned to stabilize the molecule’s conformation via intramolecular interactions with the thiourea carbonyl group.
Molecular docking studies of analogous compounds reveal that the thiophene moiety occupies hydrophobic subpockets in urease and kinase binding sites, reducing off-target effects. For instance, pyrimidine-thiophene-piperazine hybrids showed selective inhibition of fungal CYP51 (IC50 = 2.3 μM) over human isoforms, highlighting the architectural precision achievable with these hybrids.
Synthetic Pathway for Thiophene-Piperazine-Thiourea Hybrids
- Aldol Condensation: React 2-acetylthiophene with 4-fluorobenzaldehyde to form a chalcone intermediate.
- Cyclization: Treat the chalcone with thiourea under basic conditions to yield a pyrimidine-thiol.
- Alkylation: Introduce the piperazine moiety via nucleophilic substitution using N-ethylpiperazine.
- Purification: Isolate the target compound through column chromatography and recrystallization.
This multistep synthesis emphasizes the modularity of hybrid architectures, enabling systematic optimization of each pharmacophoric element.
特性
IUPAC Name |
1-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-3-(4-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4S2/c1-3-24-10-12-25(13-11-24)19(18-5-4-14-27-18)15(2)22-20(26)23-17-8-6-16(21)7-9-17/h4-9,14-15,19H,3,10-13H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFYLFCERPLKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea is a novel thiourea derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Thiourea derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. The specific compound integrates a piperazine moiety with thiophene and fluorophenyl groups, which may enhance its pharmacological profile.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with thiophene and fluorophenyl isocyanates. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
3.1 Antioxidant Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antioxidant activity. The compound was evaluated using various assays:
- DPPH Scavenging Assay : The ability to scavenge DPPH radicals was measured, showing that the compound has a notable IC50 value indicating potent antioxidant activity.
- ABTS Assay : This assay further confirmed the antioxidant potential of the compound compared to standard antioxidants like ascorbic acid.
Table 1: Antioxidant Activity Comparison
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 1-(1-(4-Ethylpiperazin-1-yl)-... | 25.5 | 30.2 |
| Ascorbic Acid | 15.0 | 20.5 |
3.2 Enzyme Inhibition Studies
The compound also demonstrated promising inhibitory effects on key enzymes related to diabetes management:
- α-Amylase Inhibition : The IC50 for α-amylase was found to be significantly low (53.307 nM), indicating strong potential for managing postprandial blood glucose levels.
- α-Glycosidase Inhibition : Similarly, inhibition of α-glycosidase was noted with an IC50 of 24.928 nM.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (nM) |
|---|---|
| α-Amylase | 53.307 |
| α-Glycosidase | 24.928 |
3.3 Anticancer Activity
In vitro studies have shown that this thiourea derivative exhibits anticancer properties against various cell lines:
- Cell Line Testing : The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7), showing significant cytotoxicity.
- Mechanism of Action : Preliminary studies suggest that it may induce apoptosis through the activation of caspase pathways.
4. Case Studies
Several research articles have documented the biological efficacy of thiourea derivatives similar to the compound :
- Anticancer Effects : A study highlighted that thiourea compounds could inhibit tumor growth in xenograft models.
- Antidiabetic Potential : Research indicated that similar fluorophenyl thioureas effectively managed blood glucose levels in diabetic rats.
- Neuroprotective Properties : Some derivatives have been shown to inhibit acetylcholinesterase, suggesting potential in treating neurodegenerative diseases.
5. Conclusion
The compound 1-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-(4-fluorophenyl)thiourea exhibits significant biological activity across various assays, particularly in antioxidant capacity and enzyme inhibition relevant to diabetes management and cancer therapy. Further studies are warranted to explore its full therapeutic potential and mechanisms of action.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differences:
Structural and Functional Insights:
Thiourea vs. Alcohol/Thiol Groups: The target compound’s thiourea group (N–C(=S)–N) differs from the hydroxyl (–OH) in 8c or thiol (–SH) in 5a-d . In 5a-d, the pyrimidine-thiol scaffold introduces aromaticity, which could alter electronic properties compared to the flexible propan-2-yl backbone of the target compound.
Piperazine Substitutions: The 4-ethylpiperazine in the target compound contrasts with the 4-methylpiperazine in the chromenone-purine hybrid . Ethyl groups may confer greater lipophilicity and membrane permeability compared to methyl substituents. 8c and 8d feature piperazine rings linked to benzo[b]thiophen systems, but their propanol termini limit hydrogen-bonding capacity relative to the thiourea group.
Fluorophenyl vs. Methoxyphenyl: The 4-fluorophenyl group in the target compound likely increases metabolic stability and electron-withdrawing effects compared to the methoxyphenyl group in 1-(4-methoxyphenyl)-3-[[oxo(thiophen-2-yl)methyl]amino]thiourea .
Heterocyclic Variations :
- The thiophen-2-yl group is retained across multiple analogs (e.g., 5a-d , 8c ) but combined with different cores (pyrimidine, benzo[b]thiophen). This suggests that the thiophen moiety is critical for π-system interactions, while the backbone modulates conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
